6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde
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Overview
Description
6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical applications due to their electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-(trifluoromethyl)-1-benzothiophene followed by formylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.
Reduction: 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The electron-withdrawing properties of the bromine and trifluoromethyl groups can influence the reactivity and binding affinity of the compound to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde apart from similar compounds is its unique combination of a benzothiophene core with both bromine and trifluoromethyl substituents. This combination imparts distinct electronic properties that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C10H4BrF3OS |
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Molecular Weight |
309.10 g/mol |
IUPAC Name |
6-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrF3OS/c11-5-1-2-6-7(3-5)16-8(4-15)9(6)10(12,13)14/h1-4H |
InChI Key |
AAQBSBVLGCWTJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2C(F)(F)F)C=O |
Origin of Product |
United States |
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